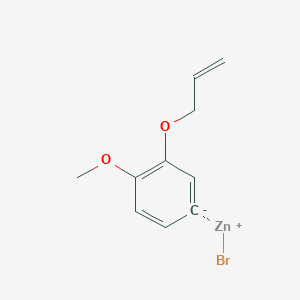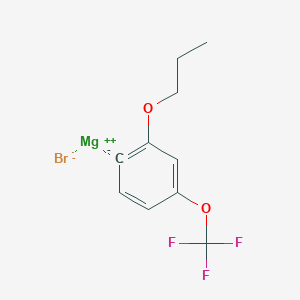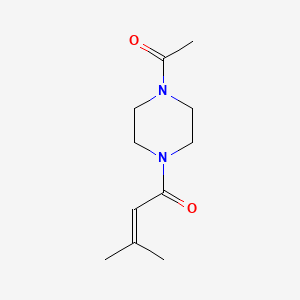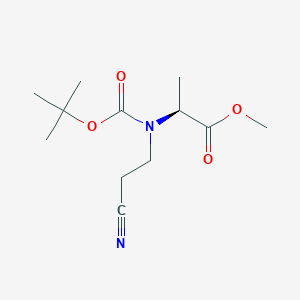
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester: is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanoethyl group, and a methyl ester functional group. This compound is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms N-Boc-L-alanine.
Introduction of the Cyanoethyl Group: The protected amino acid is then reacted with acrylonitrile in the presence of a base to introduce the cyanoethyl group, forming N-Boc-N-(2-cyanoethyl)-L-alanine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
Hydrolysis: N-Boc-N-(2-cyanoethyl)-L-alanine.
Reduction: N-Boc-N-(2-aminoethyl)-L-alanine Methyl Ester.
Deprotection: N-(2-cyanoethyl)-L-alanine Methyl Ester.
Scientific Research Applications
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: It is employed in the modification of biomolecules for various biochemical assays.
Material Science: The compound is used in the synthesis of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative that can be incorporated into peptide chains. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to reveal the free amine for further reactions.
Comparison with Similar Compounds
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester can be compared with other similar compounds such as:
N-Boc-L-alanine Methyl Ester: Lacks the cyanoethyl group, making it less versatile in certain synthetic applications.
N-Boc-N-(2-cyanoethyl)-glycine Methyl Ester: Similar structure but with glycine instead of alanine, affecting its reactivity and application.
N-Boc-N-(2-aminoethyl)-L-alanine Methyl Ester:
These comparisons highlight the unique features of this compound, such as the presence of both the Boc protecting group and the cyanoethyl group, which provide distinct reactivity and versatility in synthetic chemistry.
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl (2S)-2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C12H20N2O4/c1-9(10(15)17-5)14(8-6-7-13)11(16)18-12(2,3)4/h9H,6,8H2,1-5H3/t9-/m0/s1 |
InChI Key |
ZDBSLXPGMHAJTE-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


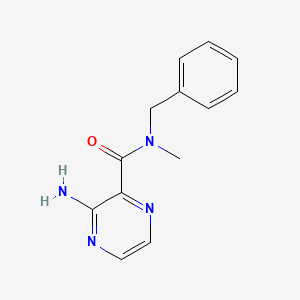
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
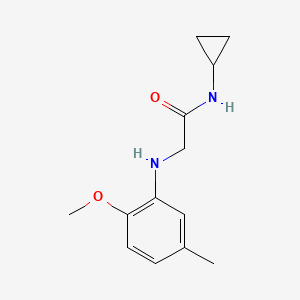
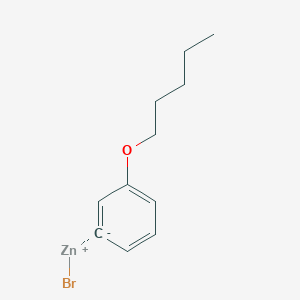
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B14895320.png)
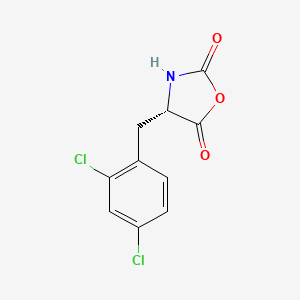
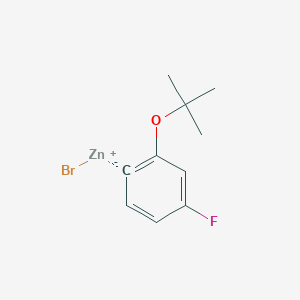
![exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane](/img/structure/B14895339.png)
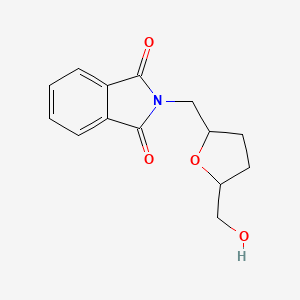
![4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B14895351.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
